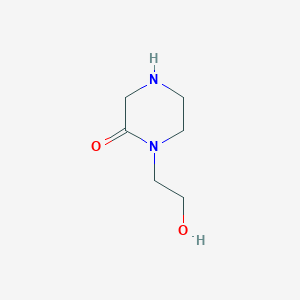

1-(2-Hydroxyethyl)piperazin-2-one

概要

説明

1-(2-Hydroxyethyl)piperazin-2-one is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide. The reaction typically occurs in an aqueous medium at a controlled temperature to yield the desired product. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of piperazine with 2-chloroethanol in the presence of a solvent. The reaction mixture is then subjected to vacuum distillation to obtain the high-purity product . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

1-(2-Hydroxyethyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

1-(2-Hydroxyethyl)piperazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-(2-Hydroxyethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact mechanism depends on the specific application and the molecular structure of the compound .

類似化合物との比較

Similar Compounds

- 1-(2-Phenylethyl)piperazin-2-one

- 1-(3,5-Dimethylbenzyl)piperazin-2-one

- 1-(3-Methylbenzyl)piperazin-2-one

Uniqueness

1-(2-Hydroxyethyl)piperazin-2-one is unique due to its hydroxyl group, which imparts specific chemical properties and reactivity. This functional group allows for a wide range of chemical modifications and applications, making the compound versatile in various fields .

生物活性

1-(2-Hydroxyethyl)piperazin-2-one, also known as 2-Hydroxyethylpiperazine or 1-Piperazineethanol, is a compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 103-76-4

-

Structure :

This compound exhibits various biological activities attributed to its structural features. It is primarily known for its role as a pH-sensitive drug delivery agent and as an intermediate in the synthesis of pharmaceuticals.

Pharmacological Activities

- Neuroprotective Effects : Studies have indicated that derivatives of this compound can exert neuroprotective effects, particularly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Research has demonstrated that certain piperazine derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.

In Vitro Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Case Studies

-

Neuroprotective Study :

A study published in Biochemical and Biophysical Research Communications examined the neuroprotective effects of a piperazine derivative in a model of oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage in neuronal cells, highlighting its potential for treating neurodegenerative diseases. -

Antimicrobial Efficacy :

In a comparative analysis of various piperazine derivatives, one study demonstrated that this compound exhibited superior antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antibiotics. -

Opioid Receptor Interaction :

A structural modeling study focused on the interaction of piperazine derivatives with opioid receptors found that modifications to the hydroxyethyl group could enhance binding affinity, indicating potential for pain management therapies.

特性

IUPAC Name |

1-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-5-6(8)10/h7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKWNLMXXRCEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。